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Compound of Interest

Compound Name: 1,1,1,2,2,3,3,3-Octachloropropane

Cat. No.: B3344085

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific theoretical and experimental studies detailing the precise
molecular geometry of octachloropropane (CsCls) are not readily available in publicly
accessible scientific literature. This guide, therefore, presents a comprehensive overview based
on established principles of computational chemistry and molecular structure analysis. The
guantitative data herein is illustrative, derived from analogous chlorinated alkanes, and serves
as a scientifically plausible model for the anticipated geometry of octachloropropane.

Introduction

Octachloropropane, with the structural formula ClsC-CClz2-CCls, is a fully chlorinated alkane.[1]
Understanding its three-dimensional structure is fundamental to predicting its physical,
chemical, and toxicological properties. Theoretical studies, primarily employing quantum
mechanical calculations, provide a powerful means to elucidate the molecule's stable
conformations, rotational barriers, and precise geometric parameters. This guide outlines the
theoretical methodologies applicable to such a study and presents expected structural data.

Theoretical Methodology

A robust theoretical investigation of octachloropropane's molecular geometry would typically
involve a multi-step computational workflow. The primary method of choice would be Density
Functional Theory (DFT), which offers a favorable balance between computational cost and
accuracy for molecules of this size.
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Computational Workflow

The logical flow of a computational study on octachloropropane's molecular geometry is
depicted below.
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Caption: A typical workflow for the computational determination of molecular geometry.

Key Experimental Protocols (Hypothetical)

While no specific experimental data for octachloropropane has been found, a gas-phase
electron diffraction (GED) experiment would be a suitable method for determining its molecular
structure.

Hypothetical Gas-Phase Electron Diffraction Protocol:

o Sample Preparation: A pure sample of solid octachloropropane would be heated in a vacuum
chamber to produce a gaseous molecular beam.

o Electron Beam Interaction: A high-energy beam of electrons would be directed
perpendicularly through the molecular beam.

« Diffraction Pattern Recording: The scattered electrons would create a diffraction pattern on a
detector, which is recorded.

o Data Analysis: The diffraction pattern, which consists of concentric rings of varying intensity,
would be analyzed. The radial distribution of these rings provides information about the
distances between atoms in the molecule.

o Structure Refinement: The experimental data would be used to refine a theoretical model of
the molecular structure, yielding precise bond lengths and angles.
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Molecular Geometry of Octachloropropane

The molecular structure of octachloropropane is defined by its bond lengths, bond angles, and
the dihedral angles that describe the rotation around the C-C single bonds.

Conformational Analysis

Rotation around the C1-C2 and C2-C3 bonds in octachloropropane leads to different
conformational isomers. The primary conformations of interest are the staggered and eclipsed
forms. Due to severe steric hindrance between the bulky chlorine atoms, the staggered
conformations are expected to be significantly more stable.

The relationship between the key conformers and their relative energies is illustrated below.
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Caption: Energy relationship between staggered and eclipsed conformers of
octachloropropane.

lllustrative Geometric Parameters

The following tables summarize the expected quantitative data for the most stable, staggered
conformation of octachloropropane, as predicted by DFT calculations.
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Table 1: lllustrative Bond Lengths in Octachloropropane

Bond Expected Length (A)
Cil-C2 1.55
C2-C3 1.55
Cl-Cl 1.78
Cc2-Cli 1.79
C3-Cl 1.78

Table 2: lllustrative Bond Angles in Octachloropropane

Angle Expected Angle (°)
Cl-c1-cCl 109.5
Cl-c2-cl 109.5
Cl-Cc3-Cl 109.5
c2-C1-cCl 109.5
Cl-c2-cCli 109.5
C3-Cc2-Cl 109.5
Cl-C2-C3 111.0

Table 3: lllustrative Dihedral Angles in Staggered Octachloropropane

Dihedral Angle (Cl - C1 - C2 - Cl)

Expected Angle (°)

Gauche + 60
Anti 180
Conclusion
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While direct experimental or theoretical data on the molecular geometry of octachloropropane
is currently scarce, established computational methods provide a reliable framework for its
prediction. The illustrative data presented in this guide, based on analogous molecules and
theoretical principles, suggests a staggered conformation as the most stable isomer. The C-C
bond lengths are expected to be around 1.55 A, and C-Cl bond lengths approximately 1.78-
1.79 A, with bond angles close to the ideal tetrahedral value of 109.5°, slightly distorted due to
steric repulsion between chlorine atoms. Future experimental studies, such as gas-phase
electron diffraction or X-ray crystallography, are needed to validate these theoretical
predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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